molecular formula C12H19ClF3NO2 B2789343 2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide CAS No. 2411194-82-4

2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide

Cat. No.: B2789343
CAS No.: 2411194-82-4
M. Wt: 301.73
InChI Key: PPSDRRKXICWDDR-UHFFFAOYSA-N
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Description

2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group, a trifluoroethoxy group, and a cyclohexylmethyl group attached to a propanamide backbone. It is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide typically involves multiple steps. One common method includes the reaction of 2,2,2-trifluoroethanol with cyclohexylmethyl chloride to form 2-(2,2,2-trifluoroethoxy)cyclohexylmethyl chloride. This intermediate is then reacted with 2-chloropropanamide under controlled conditions to yield the final product. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide involves its interaction with specific molecular targets. The trifluoroethoxy group and the cyclohexylmethyl moiety play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide
  • 2-Chloro-N-(2,2,2-trifluoroethyl)propanamide
  • 2-Chloro-N-(2,2,2-trifluoroethoxy)acetamide

Uniqueness

2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the trifluoroethoxy group enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

2-chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClF3NO2/c1-8(13)11(18)17-6-9-4-2-3-5-10(9)19-7-12(14,15)16/h8-10H,2-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSDRRKXICWDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCCCC1OCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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